molecular formula C21H15ClN4O B4274067 8-CHLORO-2-(PYRIDIN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE

8-CHLORO-2-(PYRIDIN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE

Cat. No.: B4274067
M. Wt: 374.8 g/mol
InChI Key: WRBXTQCBHDKIIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-CHLORO-2-(PYRIDIN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chloro group at the 8th position, and two pyridinyl groups attached to the quinoline ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-CHLORO-2-(PYRIDIN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method is the Pfitzinger reaction, which involves the condensation of isatin with a pyridine derivative in the presence of a base to form the quinoline core. The chloro group can be introduced through a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride. The final step involves the coupling of the quinoline derivative with pyridinylmethylamine under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-CHLORO-2-(PYRIDIN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chloro group to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Amino or thio-quinoline derivatives.

Scientific Research Applications

8-CHLORO-2-(PYRIDIN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE has several scientific research applications:

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as malaria and tuberculosis.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 8-CHLORO-2-(PYRIDIN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. In biological systems, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit enzymes such as topoisomerases, which are essential for DNA replication and repair. The presence of the chloro and pyridinyl groups enhances its binding affinity to these molecular targets, thereby increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-(2-pyridinyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide: Lacks the chloro group, resulting in different chemical properties and biological activities.

    8-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide: The methyl group at the 8th position alters its reactivity and interaction with molecular targets.

    8-bromo-2-(2-pyridinyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide: The bromo group provides different electronic and steric effects compared to the chloro group.

Uniqueness

8-CHLORO-2-(PYRIDIN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE is unique due to the presence of the chloro group, which imparts distinct electronic properties and enhances its reactivity in various chemical reactions. This compound’s ability to form stable complexes with metals and its potential biological activities make it a valuable compound in scientific research.

Properties

IUPAC Name

8-chloro-2-pyridin-2-yl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4O/c22-17-8-5-7-15-16(21(27)25-13-14-6-1-3-10-23-14)12-19(26-20(15)17)18-9-2-4-11-24-18/h1-12H,13H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBXTQCBHDKIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-CHLORO-2-(PYRIDIN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
8-CHLORO-2-(PYRIDIN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
8-CHLORO-2-(PYRIDIN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
8-CHLORO-2-(PYRIDIN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
8-CHLORO-2-(PYRIDIN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
Reactant of Route 6
8-CHLORO-2-(PYRIDIN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.